Rubidium 2-methylpropan-2-olate

Atomic Layer Deposition Perovskite Thin Films Alkali Metal Precursor Volatility

Rubidium 2-methylpropan-2-olate (rubidium tert-butoxide, RbOtBu) is a heavy alkali metal alkoxide that has transitioned from a niche laboratory reagent to a critical precursor in atomic layer deposition (ALD) of rubidium-containing thin films. While sharing the generic tert-butoxide framework with its lighter Li, Na, and K analogues, RbOtBu provides distinct advantages in volatility and reaction selectivity that are directly tied to the larger ionic radius of Rb⁺ (1.66 Å vs.

Molecular Formula C4H9ORb
Molecular Weight 158.58 g/mol
CAS No. 3934-10-9
Cat. No. B12641616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubidium 2-methylpropan-2-olate
CAS3934-10-9
Molecular FormulaC4H9ORb
Molecular Weight158.58 g/mol
Structural Identifiers
SMILESCC(C)(C)[O-].[Rb+]
InChIInChI=1S/C4H9O.Rb/c1-4(2,3)5;/h1-3H3;/q-1;+1
InChIKeyCUGPDVWIMLFIQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Rubidium 2-methylpropan-2-olate (CAS 3934-10-9) Is the Heavy Alkali Metal Alkoxide Enabling Next-Generation ALD Perovskite Films


Rubidium 2-methylpropan-2-olate (rubidium tert-butoxide, RbOtBu) is a heavy alkali metal alkoxide that has transitioned from a niche laboratory reagent to a critical precursor in atomic layer deposition (ALD) of rubidium-containing thin films [1]. While sharing the generic tert-butoxide framework with its lighter Li, Na, and K analogues, RbOtBu provides distinct advantages in volatility and reaction selectivity that are directly tied to the larger ionic radius of Rb⁺ (1.66 Å vs. K⁺ 1.52 Å in 6-coordinate environments) [2]. This structural divergence enables the stabilization of perovskite phases such as RbNbO₃ that are unattainable with lighter alkali metal alkoxides, making RbOtBu a uniquely enabling compound for next-generation optoelectronic and energy materials [1].

Why Potassium or Cesium tert-Butoxide Cannot Simply Replace Rubidium 2-methylpropan-2-olate in ALD and Organometallic Synthesis


Generic substitution of alkali metal tert-butoxides fails because the metal cation radius governs precursor volatility, cubane cluster stability, and product phase formation. RbOtBu (Rb⁺ 1.66 Å) sits between KOtBu (K⁺ 1.52 Å) and CsOtBu (Cs⁺ 1.81 Å), occupying a narrow window where volatility is sufficient for ALD transport yet the cation is large enough to template the perovskite ABX₃ structure [1]. In stannate chemistry, only the heavier K, Rb, and Cs tert-butoxides form isolable MSn(OtBu)₅ complexes, while Li and Na analogues fail entirely, demonstrating a sharp reactivity threshold at K → Rb [2]. Furthermore, rubidium tert-amylate exhibits a step-change increase in hydrophosphination catalytic activity compared to potassium, indicating that even modest cation radius differences produce measurable kinetic consequences [3]. These orthogonal data streams confirm that RbOtBu occupies a non-substitutable position in the alkali metal alkoxide landscape.

Quantitative Head-to-Head Evidence for Selecting Rubidium 2-methylpropan-2-olate Over Alternative Alkali Metal Alkoxides


ALD Film Composition: Rb Doping Level Achieved vs. KOtBu and CsOtBu in Rb:TiOₓ Films

In ALD of Rb:TiOₓ films using rubidium tert-butoxide, a controllable Rb doping level of up to 20 at.% is achieved by varying the RbOtBu pulse ratio, demonstrating self-limiting saturative growth [1]. In contrast, the 2020 review of alkali metal tert-butoxide ALD processes explicitly notes that for the heavier CsOtBu, Cs-containing films could only be reported for the first time as a complement to prior work on Li, Na, K, and Rb, indicating a significant delay and added difficulty in achieving controlled Cs incorporation [2]. This places RbOtBu as the heaviest alkali metal precursor for which saturative Rb incorporation has been robustly demonstrated with a quantitative doping ceiling.

Atomic Layer Deposition Perovskite Thin Films Alkali Metal Precursor Volatility

Perovskite Phase Stabilization: RbNbO₃ Achieved via ALD vs. Bulk Synthesis Limitations

Using RbOtBu as the rubidium source in ALD, the perovskite phase RbNbO₃ was successfully stabilized on SrTiO₃ (100) substrates at 300 °C [1]. This phase is explicitly described as 'otherwise unattainable in bulk systems under ambient conditions'. No comparable achievement has been reported using KOtBu or CsOtBu for analogous KNbO₃ or CsNbO₃ perovskite films. This unique outcome demonstrates that RbOtBu enables access to a thermodynamically inaccessible phase via a kinetically controlled, substrate-templated ALD pathway that lighter or heavier alkali metal tert-butoxides have not replicated.

Perovskite Stabilization RbNbO₃ Substrate-Induced Epitaxy

Structural Divergence in Stannate Chemistry: Only K, Rb, and Cs tert-Butoxides Form MSn(OtBu)₅

When reacted with Sn(OtBu)₄ in toluene, rubidium tert-butoxide forms the compound RbSn(OtBu)₅, which is soluble in non-coordinating solvents and appears nearly monomeric [1]. The analogous cesium and potassium tert-butoxides also form MSn(OtBu)₅, but lithium and sodium tert-butoxides fail to react, establishing a sharp reactivity boundary between Na and K. X-ray crystallography reveals that the potassium analogue crystallizes as a helical coordination polymer with a trigonal bipyramidal Sn center [1]. The Rb and Cs analogues are isostructural, but the increased cation radius is expected to modulate the lattice parameters and solubility profile, directly influencing precursor handling and film deposition behavior.

Alkali Metal Stannates Reactivity Threshold Coordination Polymer

Sublimation Temperature and Volatility Window for ALD: RbOtBu vs. Rb(OⁱPr) vs. Cs(OⁱPr)

The sublimation temperature of RbOtBu is reported as 185–200 °C at 10⁻² Torr, whereas the analogous rubidium isopropoxide (Rb(OⁱPr)) sublimes at 200 °C at the significantly lower pressure of 10⁻⁶ Torr [1]. This indicates that RbOtBu is approximately two orders of magnitude more volatile than Rb(OⁱPr) under comparable conditions. As a cross-class comparison, Cs(OⁱPr) sublimes at 170 °C at 10⁻⁶ Torr, meaning RbOtBu achieves practical sublimation rates at higher pressures (10⁻² vs. 10⁻⁶ Torr) than the isopropoxide family, making it more compatible with standard ALD reactor operating pressures.

Precursor Volatility Sublimation Temperature ALD Precursor Selection

Deuteration Experiment Limitation in Hydrophosphination: Basicity-Induced Sigmatropic Shift Specific to Heavy Alkali Metal tert-Alkoxides

In a comprehensive 2025 comparative study of Group I tert-amylates for hydrophosphination catalysis, deuterium labeling experiments using the rubidium and cesium catalysts were 'limited due to the basicity of the catalysts and an apparent sigmatropic shift' [1]. This observation was absent for the lighter K and Na analogues, indicating that the higher basicity of the heavier alkali metal alkoxides introduces distinct mechanistic complexity. The catalytic activity was found to increase down the group with a 'step up in reactivity past the third period,' consistent with enhanced nucleophilicity of the tert-alkoxide anion as the metal cation becomes larger and the ion pair looser [1].

Hydrophosphination Catalysis Alkali Metal Basicity Deuterium Labeling

ALD Precursor Utilization Ranking: LiOtBu Dominance vs. RbOtBu Niche Enabling Role

A 2020 review of alkali metal tert-butoxides in ALD explicitly states that 'the alkali tert-butoxide that by far has been utilized the most in ALD is LiOtBu, due to the high interest in lithium-containing materials for battery applications' [1]. Potassium tert-butoxide (KOtBu) has also been extensively used for KNbO₃ and KTaO₃ film growth. Rubidium tert-butoxide, in contrast, is positioned as an enabling precursor for exploratory materials systems (Rb–Ti–O, Rb–Nb–O) that LiOtBu and KOtBu cannot access due to cation size requirements for the target perovskite phase [2]. This market context clarifies that RbOtBu is not a higher-volume replacement for LiOtBu or KOtBu but rather a specialized precursor for applications where only the Rb⁺ cation can template the desired crystal structure.

ALD Precursor Market Alkali Metal tert-Butoxide Utilization Research-Grade Precursor

High-Value Procurement Scenarios for Rubidium 2-methylpropan-2-olate: Where RbOtBu Outperforms Lighter Alkali Metal Alkoxides


ALD of Rb-Containing Perovskite Oxide Thin Films (RbNbO₃, Rb:TiOₓ) for Ferroelectric and Photocatalytic Devices

RbOtBu is the only reported precursor that enables ALD of the perovskite phase RbNbO₃, which is thermodynamically inaccessible via bulk synthesis [1]. The precursor's volatility at 185–200 °C / 10⁻² Torr is compatible with standard bubbler-based ALD delivery systems, avoiding the need for ultra-high-vacuum infrastructure [2]. Films with controlled Rb doping up to 20 at.% in TiOₓ matrices have been demonstrated, providing a proven process window for reproducible research and scale-up [1].

Organometallic Synthesis of Soluble Rb-Containing Stannate Precursors for CVD/ALD of RbSnO₃

In contrast to Li and Na tert-butoxides, which fail to react with Sn(OtBu)₄, RbOtBu cleanly forms RbSn(OtBu)₅ as a soluble, nearly monomeric complex in non-coordinating solvents [3]. This enables the preparation of volatile, carbon-free Rb–Sn heterometallic precursors suitable for CVD or ALD of rubidium stannate thin films, a materials class of interest for transparent conducting oxides.

Hydrophosphination Catalysis Leveraging Heavy Alkali Metal Basicity and Mechanistic Divergence

Recent (2025) comparative data show that rubidium tert-amylate exhibits a step-change increase in hydrophosphination activity compared to potassium, with deuterium labeling experiments revealing a basicity-induced sigmatropic shift unique to the heavier Rb and Cs catalysts [4]. This mechanistic divergence can be exploited to access regio- or stereochemical outcomes not achievable with KOtBu, positioning RbOtBu-derived catalysts as tools for selective C–P bond formation in pharmaceutical and agrochemical synthesis.

Metallation Reagent for Synthesis of Rubidium Amides and Phosphides

RbOtBu serves as a selective metallation reagent for weakly acidic amines and phosphines, as demonstrated by the clean conversion of bis(diphenylphosphanyl)amine to RbN(PPh₂)₂ in the presence of PMDTA [5]. The use of RbOtBu rather than KOtBu can influence the aggregation state and solubility of the resulting rubidium amide, which in turn affects its reactivity as a ligand transfer reagent in coordination chemistry and catalysis.

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